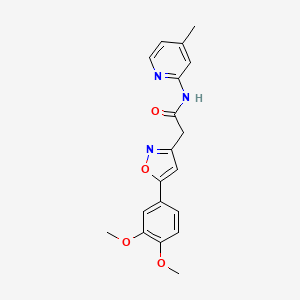

![molecular formula C20H19FN2OS B2944693 N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-4-fluorobenzamide CAS No. 295362-15-1](/img/structure/B2944693.png)

N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-4-fluorobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

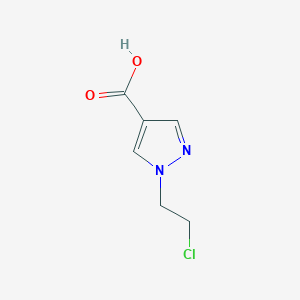

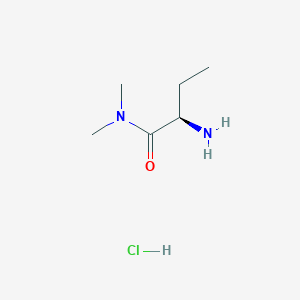

The compound “N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-4-fluorobenzamide” is a complex organic molecule. It contains a thiazole ring (a type of heterocyclic compound), a fluorobenzamide group, and a tert-butylphenyl group .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various organic chemistry reactions, such as coupling reactions, substitution reactions, and condensation reactions .Aplicaciones Científicas De Investigación

Aggregation-Induced Emission Enhancement

A study developed a phenylbenzoxazole-based organic compound, which, while not the exact chemical , shares structural similarities and exhibited a distinct aggregation-induced enhanced emission in the solid state. This property was attributed to a specific three-dimensional cross-stacking between molecules, driven by specific interactions and hydrogen bonds. The expansion of cross-dipole stacking into a three-dimensional network was identified as a dominant factor for emission enhancement in solids/aggregates, highlighting the potential of such compounds in solid-state lighting or display technologies (Qian et al., 2012).

Mechanistic Insights into Emissive States

Another study on a phenylbenzoxazole-based organic compound revealed that the mechanism behind condensed-state emission enhancement involved the prohibition of transition from a local excited state to a nonemissive twisted intramolecular charge transfer (TICT) excited state. This partial restriction in condensed states led to an intermediate emissive quasi-TICT state, suggesting applications in materials science where controlled emission properties are crucial (Li et al., 2015).

Molecular Aggregation and Fluorescence Effects

Research on 1,3,4-thiadiazole derivatives, including compounds structurally related to N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-4-fluorobenzamide, demonstrated specific molecular aggregation phenomena that could induce charge transfer within molecules, affecting fluorescence emissions. These findings open up possibilities for using such compounds as fluorescence probes in biological or molecular medicine applications, given their distinct fluorescence effects that can be easily identified and utilized (Budziak et al., 2019).

Antimicrobial Applications

A study on fluorobenzamides containing thiazole and thiazolidine structures highlighted their potential as promising antimicrobial analogs. The incorporation of fluorine atoms in these compounds, including those structurally similar to the compound , was essential for enhancing antimicrobial activity, suggesting their potential use in developing new antimicrobial agents (Desai et al., 2013).

Topoisomerase IB Inhibitors and Cytotoxicity

Thiazole-based stilbene analogs, structurally related to this compound, were designed and synthesized for evaluation as DNA topoisomerase IB inhibitors. These compounds showed variable inhibitory activities and exhibited high cytotoxicity against cancer cell lines, indicating their potential in cancer therapy (Liu et al., 2022).

Propiedades

IUPAC Name |

N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-4-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FN2OS/c1-20(2,3)15-8-4-13(5-9-15)17-12-25-19(22-17)23-18(24)14-6-10-16(21)11-7-14/h4-12H,1-3H3,(H,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZWJQBUWHWQYRV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]-methylamino]-N-(4-methylphenyl)acetamide](/img/structure/B2944610.png)

![N-[2,2,2-trichloro-1-[[2-(1,3-dioxoisoindol-2-yl)phenyl]carbamothioylamino]ethyl]acetamide](/img/structure/B2944614.png)

![2-(3-morpholino-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2944622.png)

![[(6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B2944624.png)

![2-[(6-benzyl-7-hydroxy[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2944628.png)